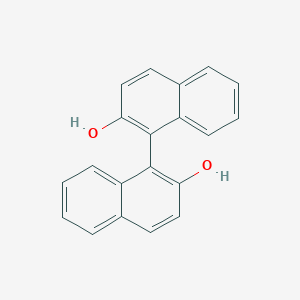

4-丁氧基-2,3-二氟苯酚

描述

Synthesis Analysis

The synthesis of fluoro-substituted organic compounds often involves the strategic introduction of fluorine atoms into the molecular structure. For instance, the synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its analogues, as discussed in one of the papers, involves the use of fluorinated precursors to achieve the desired substitution pattern . This suggests that similar strategies could be employed in the synthesis of 4-Butoxy-2,3-difluorophenol, potentially through the use of a difluorinated phenol precursor and subsequent introduction of the butoxy group.

Molecular Structure Analysis

The molecular structure of fluoro-substituted compounds is crucial as it can influence their physical and chemical properties. For example, the paper on the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives provides insights into the molecular structures confirmed by X-ray crystallography and NMR spectroscopy . These techniques could similarly be applied to determine the molecular structure of 4-Butoxy-2,3-difluorophenol, which would be expected to show the influence of the butoxy and difluoro substituents on the phenolic ring.

Chemical Reactions Analysis

The reactivity of fluoro-substituted compounds can vary significantly depending on the nature and position of the fluorine atoms. For instance, the synthesis and reactivity of a trifluoromethyl-substituted dielectrophile with hydroxylamine and hydrazine are explored, indicating that the presence of fluorine can affect the compound's reactivity in cyclocondensation reactions . This information could be extrapolated to predict the reactivity of 4-Butoxy-2,3-difluorophenol in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted compounds are often influenced by the presence of fluorine atoms. The dielectric study of synthesized compounds in one paper shows a trade-off between dielectric anisotropy and clearing points, which are important properties in the context of liquid crystals . Similarly, the thermal stability and resistance to aqueous hydrolysis of phenylsulfur trifluorides are discussed, highlighting the impact of fluorine on these properties . These studies suggest that 4-Butoxy-2,3-difluorophenol would also exhibit unique physical and chemical properties due to its fluorine content, which could be explored through similar experimental studies.

科学研究应用

结构研究和相变

已广泛研究了从4ʹ-烷氧基-四氟苯基衍生的二硫代二氮烯基自由基的结构行为,包括4-丁氧基变体。这些化合物展现出独特的堆积模式和相变,正如在详细的DSC和可变温度PXRD研究中观察到的,结合了SQUID磁测。这些研究突出了化合物在不同温度下有趣的可逆和不可逆相变 (Beldjoudi et al., 2018)。

电化学分析

已研究了N-烷氧基芳基氨基自由基的电化学性质,包括4-丁氧基-2,3-二氟苯酚的衍生物。这些研究使用循环伏安法进行,突出了化合物的氧化还原电位和稳定性,为其电化学行为和在电池技术或传感器等各个领域的潜在应用提供了见解 (Miura & Muranaka, 2006)。

聚合物合成和应用

4-丁氧基-2,3-二氟苯酚在氧化聚合过程中起着关键作用,如从2,6-二氟苯酚合成聚(2,6-二氟-1,4-苯氧)所示。已分析所得聚合物的溶解性、分子量和热性能,展示了它们在为工业应用创造具有特定特性的新材料方面的潜力 (Ikeda et al., 2000)。

纳米流体器件和合成离子通道

在纳米流体器件领域,已使用4-丁氧基-2,3-二氟苯酚的衍生物实现了合成离子通道的光控门控。这种创新方法在受控释放、传感和信息处理等方面具有潜在应用,标志着纳米技术领域的重大进展 (Ali et al., 2012)。

安全和危害

属性

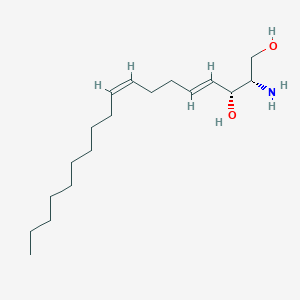

IUPAC Name |

4-butoxy-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFTTYLLNVHBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598113 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxy-2,3-difluorophenol | |

CAS RN |

136239-68-4 | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136239-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2,3-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

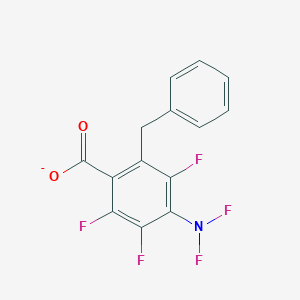

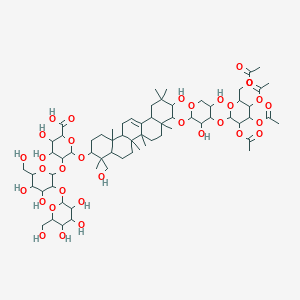

![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)

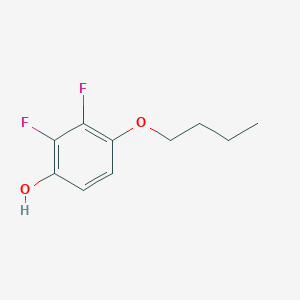

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)